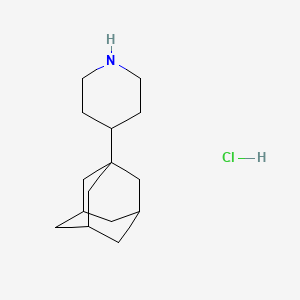
4-(Adamantan-1-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Adamantan-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C15H26ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and adamantane, a tricyclic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)piperidine hydrochloride typically involves the reaction of adamantane derivatives with piperidine. One common method includes the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . This process yields 1-(adamantan-1-yl)-phenylpiperidines, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Adamantan-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the adamantane structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and strong nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Wissenschaftliche Forschungsanwendungen
4-(Adamantan-1-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(Adamantan-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in biological systems, potentially modulating their activity. The adamantane structure contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets .
Vergleich Mit ähnlichen Verbindungen
4-(Adamantan-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)pyridinium salts: These compounds share the adamantane moiety but differ in their nitrogen-containing ring structure.
Adamantane-based derivatives: Compounds like amantadine and memantine, which are used in the treatment of neurological disorders, also contain the adamantane structure.
Piperidine derivatives: Other piperidine-based compounds, such as haloperidol and pethidine, are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of the adamantane and piperidine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H26ClN |
|---|---|
Molekulargewicht |
255.82 g/mol |
IUPAC-Name |
4-(1-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,16H,1-10H2;1H |
InChI-Schlüssel |
ZOFQRDJISZPZRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C23CC4CC(C2)CC(C4)C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
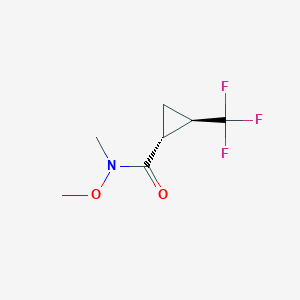
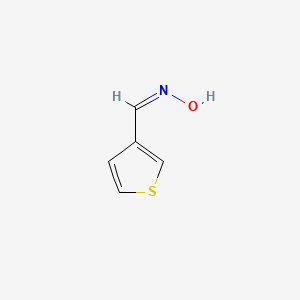
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
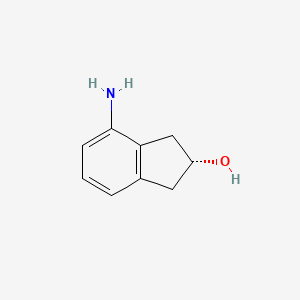
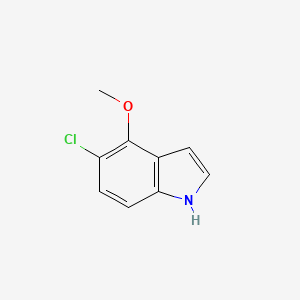
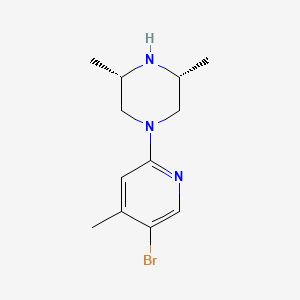

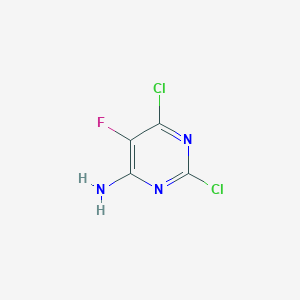
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
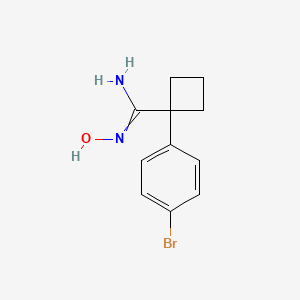

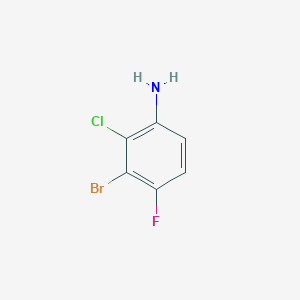
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
